2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol
Description
This compound (CAS: 114289-79-1) is a benzotriazole derivative with the molecular formula C₂₀H₂₅N₃O₄ and a molecular weight of 371.43 g/mol . Its structure includes:
- A benzotriazole moiety (2H-benzotriazol-2-yl) substituted with a 5-methoxy group, enhancing UV absorption properties.
- A tert-butyl group (1,1-dimethylethyl) at the 2-position, improving steric hindrance and thermal stability.
Primarily used as a UV absorber, it stabilizes polymers and coatings by absorbing UV light (280–400 nm), preventing photodegradation. Its hydroxypropoxy group distinguishes it from simpler benzotriazole derivatives, offering enhanced compatibility with hydrophilic substrates .
Properties
IUPAC Name |
2-tert-butyl-4-(3-hydroxypropoxy)-6-(5-methoxybenzotriazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-20(2,3)15-10-14(27-9-5-8-24)12-18(19(15)25)23-21-16-7-6-13(26-4)11-17(16)22-23/h6-7,10-12,24-25H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAFFCFWYNFREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)OCCCO)N2N=C3C=CC(=CC3=N2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol typically involves multiple steps, including the formation of the benzotriazole ring and the subsequent attachment of the hydroxypropoxy and methoxy groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems and precise control over reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific pathways and targets depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Performance Metrics
UV Absorption Range: The target compound’s 5-methoxy group shifts its absorption slightly toward longer wavelengths compared to UV-326 (Cl substituent) and UV-320 (non-substituted benzotriazole) . UV-329’s tetramethylbutyl group broadens its absorption but reduces compatibility with polar polymers .
Thermal Stability :
- The tert-butyl groups in UV-320 and the target compound enhance thermal resistance (>300°C), making them suitable for high-temperature processing .
- UV-326 ’s methyl group lowers its thermal stability marginally (~250°C) .
Regulatory Status :
- UV-326 and UV-320 are restricted in food-contact plastics (SML: 30 mg/kg) due to migration risks .
- The target compound lacks explicit regulatory data but shares structural similarities with declarable benzotriazoles, warranting caution in food-contact applications .
Environmental Impact :
Biological Activity
2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)-phenol, also known by its CAS number 114289-79-1, is a compound belonging to the class of phenolic benzotriazoles. This compound has garnered attention due to its potential biological activities, particularly as a UV stabilizer and its implications in toxicological studies. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, toxicology, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 371.43 g/mol
- Structure : The compound features a benzotriazole moiety which is known for its UV-absorbing properties.
1. Toxicokinetics
Research indicates that phenolic benzotriazoles exhibit variable toxicokinetic profiles based on their structural substitutions. A study involving various substituted benzotriazoles reported that:
- Oral Bioavailability : The bioavailability of unsubstituted compounds was approximately 6%, while substituted compounds showed higher bioavailability ranging from 12.8% to 23% at lower doses .
- Plasma Elimination Half-Life : The half-lives of these compounds varied significantly, ranging from 1.57 to 192 hours, indicating a complex metabolism influenced by structural modifications .
2. Toxicological Effects
Several studies have highlighted the liver as a primary target organ for toxicity following exposure to phenolic benzotriazoles:
- Liver Effects : Chronic exposure to certain benzotriazoles has been associated with liver tumors in rodent models. For example, exposure to drometrizole at specific concentrations resulted in benign and malignant liver tumors .
- Histopathological Changes : In rats treated with ditBu-BZT (a related compound), histopathological changes were noted alongside increased organ weights and hematological effects .
3. Case Studies and Research Findings
A notable study published in Environmental Toxicology examined the effects of various phenolic benzotriazoles on liver function in rats:
| Compound | Dose (mg/kg) | Observed Effects |
|---|---|---|
| Drometrizole | 500 | Liver tumors observed |
| ditBu-BZT | 0.1 - 12.5 | Liver enlargement and histopathological changes |
This study emphasizes the need for careful evaluation of phenolic benzotriazoles in terms of their potential carcinogenicity and long-term health effects .
Potential Therapeutic Applications
While primarily studied for their toxicological implications, phenolic benzotriazoles like the one may also have beneficial applications:
- UV Stabilization : The compound's ability to absorb UV light makes it valuable in industrial applications for protecting materials from degradation.
- Antioxidant Properties : Some studies suggest that related compounds may exhibit antioxidant activity, which could be harnessed for therapeutic purposes.
Q & A
Q. Q: What are the critical considerations for optimizing the synthesis of this benzotriazole-phenol derivative?
A: Synthesis requires precise control of regioselectivity due to competing reactions at the phenolic hydroxyl and benzotriazole moieties. A stepwise approach is recommended:
- Step 1: Alkylation of the phenolic hydroxyl group using 3-hydroxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) to minimize side reactions .
- Step 2: Coupling the tert-butyl and benzotriazole groups via Ullmann or Buchwald-Hartwig amination, with CuI or Pd catalysts, ensuring inert atmosphere conditions to prevent oxidation .
- Validation: Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity using HRMS and ¹³C NMR .
Advanced Synthesis Challenges
Q. Q: How can researchers address regioselectivity challenges during benzotriazole functionalization?
A: Regioselectivity in benzotriazole systems is influenced by steric hindrance and electronic effects. For the 5-methoxy-2H-benzotriazol-2-yl group:
- Steric Control: Use bulky bases (e.g., DBU) to direct reactions to the less hindered N1 position .
- Electronic Modulation: Electron-withdrawing substituents (e.g., methoxy) stabilize intermediates at specific positions. DFT calculations (B3LYP/6-311+G**) can predict reactive sites .
- Experimental Validation: Compare experimental yields with computational predictions to refine reaction conditions .
Basic Analytical Methods
Q. Q: Which analytical techniques are most reliable for characterizing this compound’s purity and stability?
A:
- HPLC-PDA: Use a reverse-phase C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to detect impurities at 254 nm and 320 nm (benzotriazole UV absorption) .
- FTIR: Confirm the presence of hydroxyl (3200–3500 cm⁻¹), benzotriazole (1450–1600 cm⁻¹), and ether (1100–1250 cm⁻¹) groups .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Spectral Analysis
Q. Q: How can researchers resolve overlapping signals in NMR spectra caused by similar substituents?
A:
- ¹H-¹H COSY and HSQC: Differentiate signals from the tert-butyl group (δ 1.3–1.5 ppm) and hydroxypropoxy chain (δ 3.5–4.0 ppm) .
- Variable Temperature NMR: At elevated temperatures (e.g., 60°C), dynamic effects from hydrogen bonding (e.g., phenolic OH) are reduced, sharpening split peaks .
- X-ray Crystallography: Resolve ambiguous substituent orientations (e.g., benzotriazole vs. methoxy group spatial arrangement) .
Mechanistic & Photostability Studies
Q. Q: What methodologies assess the photostability mechanism of this UV-absorbing compound?
A:
- UV-Vis Spectroscopy: Track λmax shifts under UV irradiation (e.g., 310–370 nm) to detect tautomerization (benzotriazole → quinoid forms) .
- EPR Spectroscopy: Identify radical formation (e.g., phenoxyl radicals) during photodegradation .
- Computational Modeling: TD-DFT simulations predict excited-state behavior and bond dissociation energies for stability optimization .
Environmental Impact Assessment
Q. Q: How to evaluate the environmental fate of this compound in aquatic systems?
A:
- OECD 301D Test: Measure biodegradability under aerobic conditions; low solubility (<1 mg/L) suggests persistence .
- QSAR Modeling: Predict bioaccumulation potential using logP values (estimated >4.5) and molecular weight (>400 g/mol) .
- Ecotoxicology: Perform algal growth inhibition tests (OECD 201) due to risks from phenolic metabolites .
Advanced Data Contradictions
Q. Q: How to reconcile discrepancies in solubility vs. stability data across studies?
A:
- Solvent Effects: Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for solubility vs. ethanol for stability) .
- Polymorphism Screening: Conduct DSC and PXRD to detect crystalline vs. amorphous forms, which influence solubility profiles .
- Meta-Analysis: Compare data across pH conditions (e.g., protonation of benzotriazole at pH <4 alters solubility) .
Theoretical Frameworks
Q. Q: What theoretical models best explain this compound’s reactivity in polymer stabilization?
A:
- Radical Scavenging Mechanisms: Apply frontier molecular orbital (FMO) theory to calculate HOMO/LUMO gaps, predicting antioxidant efficacy .
- Transition State Modeling: Use DFT to map energy barriers for H-atom transfer from phenol to peroxyl radicals .
- Polymer Compatibility: Hansen solubility parameters (δD, δP, δH) predict dispersion homogeneity in polyolefins .
Experimental Design for Application Studies
Q. Q: How to design experiments evaluating this compound’s efficacy as a UV stabilizer in coatings?
A:
- Accelerated Weathering: Use QUV chambers (UVA-340 lamps, 0.77 W/m² at 60°C) with gloss retention and color change (ΔE) as endpoints .
- Control Variables: Include commercial stabilizers (e.g., BP5279) for benchmarking .
- Multivariate Analysis: Apply DOE (e.g., Box-Behnken) to optimize concentration, film thickness, and curing time .
Degradation Pathway Elucidation
Q. Q: What advanced techniques identify degradation products in environmental matrices?
A:
- High-Resolution LC-QTOF-MS: Screen for hydroxylated and demethylated metabolites using suspect screening workflows .
- Isotope Labeling: Synthesize ¹³C-labeled analogs to trace degradation pathways in soil microcosms .
- Toxicity Prediction: Use TEST software (EPA) to estimate ecotoxicity of identified transformation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
